molecular formula C43H62O11 B12365705 (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

Cat. No.: B12365705
M. Wt: 754.9 g/mol
InChI Key: HFDCQUOZPUMCSE-SWAPENPXSA-N
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Description

The compound (1’R,2R,3S,4’S,6S,8’R,10’E,12’S,13’S,14’E,16’E,20’R,21’R,24’S)-2-cyclohexyl-21’,24’-dihydroxy-12’-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11’,13’,22’-tetramethylspiro[2,3-dihydropyran-6,6’-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2’-one is a complex organic molecule with a unique structure This compound is characterized by its multiple chiral centers, cyclohexyl group, and various functional groups, including hydroxyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically begins with the formation of the core tetracyclic structure, followed by the introduction of the cyclohexyl group and the various functional groups. Key steps may include:

    Cyclization reactions: to form the core structure.

    Hydroxylation: and to introduce the hydroxyl and methoxy groups.

    Stereoselective reactions: to ensure the correct configuration at each chiral center.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of:

    Catalysts: to improve reaction efficiency.

    Automated synthesis equipment: to ensure precise control of reaction conditions.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example:

    Oxidation: Can yield ketones or aldehydes.

    Reduction: Can yield secondary alcohols.

    Substitution: Can yield a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving hydroxyl and methoxy groups.

    Medicine: As a potential therapeutic agent due to its unique structure and functional groups.

    Industry: As a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application

    Enzymes: By binding to the active site and inhibiting or activating the enzyme.

    Receptors: By binding to receptor sites and modulating their activity.

    Cell membranes: By integrating into the membrane and altering its properties.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the specific functional groups and stereochemistry

Properties

Molecular Formula

C43H62O11

Molecular Weight

754.9 g/mol

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36(44)27(4)19-33(43(30,40)47)41(46)51-32-20-31(16-15-25(2)38(24)52-35-21-34(48-6)37(45)28(5)50-35)53-42(22-32)18-17-26(3)39(54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3/b11-10+,25-15+,30-14+/t24-,26-,28-,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,42+,43+/m0/s1

InChI Key

HFDCQUOZPUMCSE-SWAPENPXSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C=C[C@@H]([C@H](O6)C7CCCCC7)C)O

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C7CCCCC7)C)O

Origin of Product

United States

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